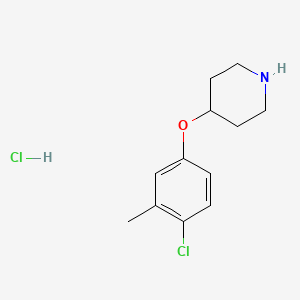

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Overview

Description

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride (CMPP) is a synthetic compound belonging to the class of organochlorine pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 315.8 g/mol. CMPP is used in scientific research as an inhibitor of monoamine oxidase (MAO) and is commonly used in lab experiments to study the effects of monoamine neurotransmitters.

Scientific Research Applications

Structural and Molecular Studies

Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives of piperidine, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, have been studied, revealing insights into hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Polymorph Studies : Research on polymorphs of compounds like 4-hydroxy-1-methylpiperidine betaine hydrochloride has been conducted, involving X-ray diffraction and DFT methods, to understand different crystal forms and their stability (Dega-Szafran et al., 2005).

Pharmacological and Chemical Properties

Antitussive Drug Impurities Identification : Cloperastine hydrochloride, a piperidine derivative, has been studied for its impurities, advancing our understanding of the chemical structure and stability of such compounds (Liu et al., 2020).

Pharmacological Activity : The synthesis and pharmacological activity of hydrochlorides of certain piperidines have been explored, contributing to the development of new compounds with potential therapeutic effects (Gasparian et al., 2009).

Reaction Mechanism Studies

- Base-Catalyzed Reactions : The base-induced rearrangements of N-chloropiperidine derivatives have been studied using electronic structure methods, providing insights into the chemical fate of these compounds in the environment (Šakić et al., 2011).

Synthesis and Copolymerization

- Synthesis of Novel Compounds : Research has been done on the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which includes derivatives of piperidine, for copolymerization with styrene. This contributes to advancements in materials science and polymer chemistry (Whelpley et al., 2022).

Mechanism of Action

Target of Action

A similar compound, 4-chloro-1-methylpiperidine, has been used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine h4 receptor antagonists .

Mode of Action

If it shares similarities with 4-chloro-1-methylpiperidine, it may interact with histamine h4 receptors, potentially antagonizing their activity .

Biochemical Pathways

If it acts as a histamine h4 receptor antagonist like its related compound, it could influence inflammatory responses and immune function, as these are known roles of the histamine h4 receptor .

Result of Action

If it acts as a histamine H4 receptor antagonist, it could potentially modulate inflammatory and immune responses .

properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXSRXMIIOVHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

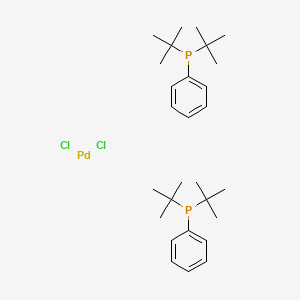

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)

![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)

![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)

![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)

![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)